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Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11p-hydroxysteroid dehydrogenase
type 1 (11B-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive
cortisone to active cortisol, a glucocorticoid with numerous physiological effects.[2] By blocking
11B-HSD1, AZD4017 reduces local cortisol concentrations in tissues where the enzyme is
highly expressed, such as the liver, adipose tissue, and skeletal muscle, without affecting
systemic cortisol levels.[2] This targeted action makes AZD4017 a promising therapeutic agent
for a variety of conditions associated with glucocorticoid excess, including metabolic syndrome,
type 2 diabetes, and idiopathic intracranial hypertension.[3]

These application notes provide a summary of the in vivo efficacy of AZD4017, drawing from
both preclinical and clinical studies. Detailed protocols for representative in vivo experiments
are also provided to guide researchers in the design and execution of their own studies.

Mechanism of Action

AZD4017 is an orally bioavailable, selective inhibitor of 113-HSD1.[2] It binds to the enzyme
and prevents the conversion of cortisone to cortisol.[2] This reduction in intracellular cortisol
levels mitigates the downstream effects of glucocorticoid receptor activation, which can include
metabolic dysregulation and other pathological processes.[2]
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Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

In Vivo Efficacy Data

The in vivo efficacy of AZD4017 has been evaluated in both preclinical models and human
clinical trials for various indications.

Preclinical Efficacy

While AZD4017 demonstrates high potency against human 113-HSD1, its activity is
significantly lower in rodent species, which has limited the extent of preclinical
pharmacodynamic studies.[1] However, studies in isolated human adipocytes have confirmed
its potent inhibitory effect in a key target tissue.[1] General preclinical models of glucocorticoid
excess, aging, and diabetes have shown that inhibition of 113-HSD1 can lead to improved

wound healing.[4]

Table 1: Preclinical In Vitro Potency of AZD4017
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Target Species Assay IC50 Selectivity
>2000-fold vs.
11B-HSD1 Human Enzyme Assay 7 nM[1]
11B-HSD2[5]
11p3-HSD1 Human Adipocyte Assay 2 nM[1] -
11B-HSD2 Human Enzyme Assay >30 uM[6] -
17B-HSD1 Human Enzyme Assay >30 uMI[6] -
173-HSD3 Human Enzyme Assay >30 uM[6] -

Clinical Efficacy

AZD4017 has been investigated in several Phase Il clinical trials, demonstrating its ability to

inhibit 113-HSD1 in vivo and showing potential therapeutic benefits.

Table 2: Summary of Clinical Efficacy Data for AZD4017
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Indication

Dosage

Duration

Key Findings

Reference

Idiopathic
Intracranial

Hypertension

400 mg twice
daily

12 weeks

- Significant
reduction in
lumbar puncture
pressure in the
AZD4017 group
(-4.3 cmHz20)
compared to
baseline. - 70%
suppression of
systemic 113-
HSD1 activity. -
85.9%
suppression of
hepatic 11[3-
HSD1 activity.

[1](6]

Postmenopausal

Osteopenia

400 mg twice
daily

90 days

- Over 90%
inhibition of 113-
HSD1 activity. -
No significant
effect on bone
turnover

markers.

[7]

Type 2 Diabetes
(Wound Healing)

400 mg twice
daily

35 days

- 87% reduction
in systemic 113-
HSD1 activity. -
34% smaller
wound diameter
at day 2 and
48% smaller at
day 30.

[8]

Nonalcoholic
Steatohepatitis
(NASH) with
Type 2 Diabetes

Not specified

12 weeks

- Significantly
improved liver
steatosis

compared to

[O]110]
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placebo. -
Blocked
conversion of 13C
cortisone to 13C
cortisol in the

liver.

Experimental Protocols

The following are representative protocols for conducting in vivo efficacy studies with AZD4017.
These should be adapted based on the specific research question and animal model.

General In Vivo Efficacy Study Workflow
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Animal Model Selection
(e.g., diet-induced obese mice)

Acclimatization
(1-2 weeks)

!

Randomization into
Treatment Groups

!

Baseline Measurements
(e.g., body weight, glucose)

Treatment Administration
(AZD4017 or Vehicle)

In-life Monitoring
(e.g., clinical signs, food intake)

!

Endpoint Measurements
(e.g., blood glucose, tissue collection)

Data Analysis and
Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]
2. Facebook [cancer.gov]

3. Assessing the Efficacy and Safety of an 113-Hydroxysteroid Dehydrogenase Type 1
Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical
Methods and Design for a Phase Il Randomized Controlled Trial - PMC
[pmc.ncbi.nlm.nih.gov]

4. Oral 113-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with
type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nim.nih.gov]

5. Effect of AZD4017, a Selective 113-HSD1 Inhibitor, on Bone Turnover Markers in
Postmenopausal Osteopenia - PMC [pmc.ncbi.nim.nih.gov]

6. 11BHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in
Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nim.nih.gov]

7. academic.oup.com [academic.oup.com]

8. Oral 113-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with
type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed
[pubmed.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]

10. Inhibition of 113-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with
nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind,
placebo-controlled, phase Il study - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Efficacy
Studies of AZD4017]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684383#in-vivo-efficacy-studies-of-azd-4017]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1684383?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/AZD_4017.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/11beta-hydroxysteroid-dehydrogenase-type-1-inhibitor-azd4017
https://pmc.ncbi.nlm.nih.gov/articles/PMC5625129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5625129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5625129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5625129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9202729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9202729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7765633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7765633/
https://academic.oup.com/jcem/article-pdf/106/1/174/41848192/dgaa766.pdf
https://pubmed.ncbi.nlm.nih.gov/35113805/
https://pubmed.ncbi.nlm.nih.gov/35113805/
https://pubmed.ncbi.nlm.nih.gov/35113805/
https://www.researchgate.net/publication/357751514_Inhibition_of_11b-Hydroxysteroid_dehydrogenase-1_with_AZD4017_in_patients_with_nonalcoholic_steatohepatitis_or_nonalcoholic_fatty_liver_disease_A_randomized_double-blind_placebo-controlled_phase_II_st
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135169/
https://www.benchchem.com/product/b1684383#in-vivo-efficacy-studies-of-azd-4017
https://www.benchchem.com/product/b1684383#in-vivo-efficacy-studies-of-azd-4017
https://www.benchchem.com/product/b1684383#in-vivo-efficacy-studies-of-azd-4017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684383?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

